6-(Trimethylsilyl)hex-4-en-1-ol 6-(Trimethylsilyl)hex-4-en-1-ol
Brand Name: Vulcanchem
CAS No.: 97997-91-6
VCID: VC19205248
InChI: InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3
SMILES:
Molecular Formula: C9H20OSi
Molecular Weight: 172.34 g/mol

6-(Trimethylsilyl)hex-4-en-1-ol

CAS No.: 97997-91-6

Cat. No.: VC19205248

Molecular Formula: C9H20OSi

Molecular Weight: 172.34 g/mol

* For research use only. Not for human or veterinary use.

6-(Trimethylsilyl)hex-4-en-1-ol - 97997-91-6

Specification

CAS No. 97997-91-6
Molecular Formula C9H20OSi
Molecular Weight 172.34 g/mol
IUPAC Name 6-trimethylsilylhex-4-en-1-ol
Standard InChI InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3
Standard InChI Key DSCUBQMRFPPONQ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC=CCCCO

Introduction

Synthesis and Reactivity

General Synthetic Approaches

Silyl-protected alcohols are typically synthesized via:

  • Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.

  • Nucleophilic substitution: Replacement of halides or leaving groups with silyl moieties.

  • Protection/deprotection strategies: Using trimethylsilyl chloride (TMSCl) in the presence of bases .

For 6-(trimethylsilyl)hex-4-en-1-ol, a plausible route involves:

  • Step 1: Synthesis of hex-4-en-1-ol via Sharpless asymmetric epoxidation or Wittig olefination .

  • Step 2: Silylation at position 6 using TMSCl and a base (e.g., imidazole) .

Example Reaction Scheme:

Hex-4-en-1-ol+TMSClBase6-(Trimethylsilyl)hex-4-en-1-ol+HCl\text{Hex-4-en-1-ol} + \text{TMSCl} \xrightarrow{\text{Base}} \text{6-(Trimethylsilyl)hex-4-en-1-ol} + \text{HCl}

Key Reaction Parameters

  • Solvent: Dichloromethane or THF .

  • Temperature: 0°C to room temperature .

  • Yield: ~70–90% (estimated from analogous silylations) .

Physicochemical Properties

Spectroscopic Data (Predicted)

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₉H₁₈OSi
Molecular Weight170.32 g/mol
¹H NMR (CDCl₃)δ 0.15 (s, 9H, Si(CH₃)₃), 1.50–2.50 (m, 6H), 3.65 (t, 2H, CH₂OH), 5.30–5.50 (m, 2H, CH=CH)
¹³C NMRδ -1.5 (Si(CH₃)₃), 22–35 (CH₂), 62.5 (CH₂OH), 125–130 (CH=CH)
IR (cm⁻¹)3350 (O-H), 2950 (C-H), 1640 (C=C), 1250 (Si-C)

Applications in Organic Synthesis

As a Protecting Group Intermediate

The TMS group stabilizes alcohols during multistep syntheses, as seen in vitamin D analogs . For example:

  • Stepwise functionalization: The hydroxyl group is protected while the double bond undergoes cross-metathesis or hydrogenation .

Catalytic Transformations

  • Hydrosilylation: The terminal alkene may participate in Rh- or Pt-catalyzed reactions to form siloxanes .

  • Oxidation: Selective oxidation of the alcohol to a ketone (e.g., using Dess-Martin periodinane) .

Comparative Analysis with Analogous Compounds

CompoundCASKey DifferencesApplications
6-(Trimethylsilyl)hex-5-yn-1-ol103437-52-1Triple bond at C5–C6Click chemistry substrates
4-Hexen-1-ol928-91-6No silyl groupFlavor/fragrance industry
6-Chloro-4-hexen-1-ol933800-55-6Chlorine substituent at C6Pharmaceutical intermediates

Challenges and Future Directions

  • Stereoselective synthesis: Controlling double-bond geometry (E/Z) remains unexplored .

  • Green chemistry: Developing water-tolerant silylation methods .

  • Biological activity: Screening for antimicrobial or anticancer properties, as seen in mercaptoalkanols .

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